2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride
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Overview
Description
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole component.
Uniqueness
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2OS/c1-6-4-9-7(11-6)5-8-2-3-10/h4,8,10H,2-3,5H2,1H3 |
InChI Key |
YZRJQSFOIRBGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CNCCO |
Origin of Product |
United States |
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